

physicochemical properties of 4-Chlorodiphenylmethane

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Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

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An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorodiphenylmethane

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chlorodiphenylmethane**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

4-Chlorodiphenylmethane, an aromatic compound, is characterized by a diphenylmethane structure with a chlorine atom substituted on one of the phenyl rings at the para position.[1]

Identifier	Value
IUPAC Name	1-benzyl-4-chlorobenzene
Synonyms	p-Chlorobenzylbenzene, 1-(Benzyl)-4-chlorobenzene, 4-Benzylchlorobenzene
CAS Number	831-81-2 [1] [2]
Molecular Formula	C ₁₃ H ₁₁ Cl [1] [2] [3]
Molecular Weight	202.68 g/mol [1] [2] [3]
SMILES	C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl [1]
InChI	InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 [1]

Physicochemical Properties

The physical and chemical properties of **4-Chlorodiphenylmethane** are crucial for its handling, application in synthesis, and biological activity assessment. At room temperature, it exists as a colorless to pale yellow oil or liquid.[\[1\]](#)

Property	Value
Physical Form	Colorless to pale yellow oil/liquid [1]
Melting Point	7 °C [4]
Boiling Point	289.4°C (760 mmHg) [1]
	147-148°C (8 mmHg) [1] [4]
Density	1.11 - 1.121 g/cm ³ [1]
Refractive Index	1.5854 (589.3 nm, 20°C) [1]
Vapor Pressure	0.00383 mmHg at 25°C [1]
Flash Point	122°C [1]

Solubility Profile

4-Chlorodiphenylmethane exhibits limited solubility in water but is soluble in several organic solvents.[1][3]

Solvent	Solubility
Water	Insoluble[3][5]
Acetone	Soluble[3]
Dichloromethane	Slightly Soluble[1][4]
Chloroform	Slightly Soluble[1][4]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[1][4]
Methanol	Slightly Soluble[1][4]

Spectral Data

Spectroscopic data is essential for the structural confirmation of **4-Chlorodiphenylmethane**.

Technique	Data Highlights
¹ H NMR	Available spectral data can be found in various chemical databases.[6]
¹³ C NMR	Spectral information is available for structural analysis.[3]
Mass Spectrometry (GC-MS)	The mass spectrum shows a top peak at m/z 167 and other significant peaks at m/z 202 and 165.[3]
Infrared (IR) Spectroscopy	Vapor phase IR spectral data is available.[3]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like **4-Chlorodiphenylmethane**. These are generalized standard

procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **4-Chlorodiphenylmethane** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).
- Heating: The bath is heated slowly and steadily, at a rate of about 2°C per minute, especially near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it completely liquefies (T2) are recorded. The melting point range is reported as T1-T2.[7] For an initial determination, a rapid heating rate can be used to find an approximate melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Micro-Boiling Point Method

- Sample Preparation: A small volume (a few mL) of **4-Chlorodiphenylmethane** is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal heating block.[9][11] The thermometer bulb should be positioned so that it is level with the opening of the inverted capillary tube.

- Heating: The apparatus is heated gently.[9] A continuous stream of bubbles will emerge from the capillary tube as the liquid boils and its vapor displaces the air.[11]
- Observation: Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11] This is the point where the external pressure equals the vapor pressure of the liquid.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

- Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.
- Mass of Pycnometer with Sample: The pycnometer is filled with **4-Chlorodiphenylmethane**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off. The filled pycnometer is then weighed.
- Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is then weighed again to determine the mass of the water.
- Calculation: The density of **4-Chlorodiphenylmethane** is calculated using the following formula: $\text{Density} = (\text{Mass of sample}) / (\text{Volume of sample})$ Where the volume of the sample is determined from the mass of the water and its known density at the experimental temperature.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

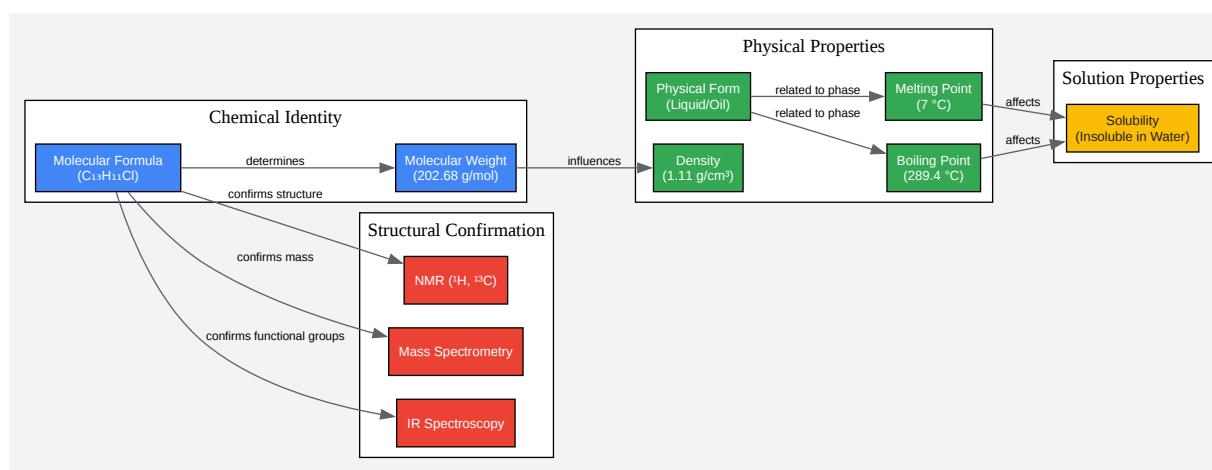
Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of **4-Chlorodiphenylmethane** is added to a known volume of the solvent in a flask.

- **Equilibration:** The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.[12]
- **Sample Analysis:** After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
- **Quantification:** A known volume of the saturated solution is carefully removed, and the concentration of the dissolved **4-Chlorodiphenylmethane** is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Visualization

The following diagram illustrates the logical relationship between the fundamental physicochemical properties of **4-Chlorodiphenylmethane**.



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Caption: Relationship between physicochemical properties of **4-Chlorodiphenylmethane**.

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